

In-Depth Technical Guide to Roginolisib in Hematologic Malignancies

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Compound of Interest		
Compound Name:	Roginolisib hemifumarate	
Cat. No.:	B11927587	Get Quote

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Executive Summary

Roginolisib (IOA-244) is an investigational, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Its unique non-ATP-competitive binding mechanism confers high selectivity and a potentially favorable safety profile compared to other PI3K inhibitors. This document provides a comprehensive technical overview of Roginolisib's mechanism of action, preclinical data, and clinical development in hematologic malignancies, with a focus on Follicular Lymphoma (FL), Chronic Lymphocytic Leukemia (CLL), and Myelofibrosis (MF). All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed to support further research and development efforts.

Mechanism of Action

Roginolisib selectively inhibits the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By binding to a site distinct from the ATP-binding pocket, Roginolisib locks the enzyme in an inactive conformation. This allosteric inhibition leads to a dual anti-tumor effect:

 Direct Anti-proliferative and Pro-apoptotic Effects: Inhibition of the PI3K/AKT/mTOR signaling cascade in malignant B-cells directly impedes their proliferation and survival.[1] Preclinical studies have shown that the in vitro activity of Roginolisib in lymphoma cell lines correlates







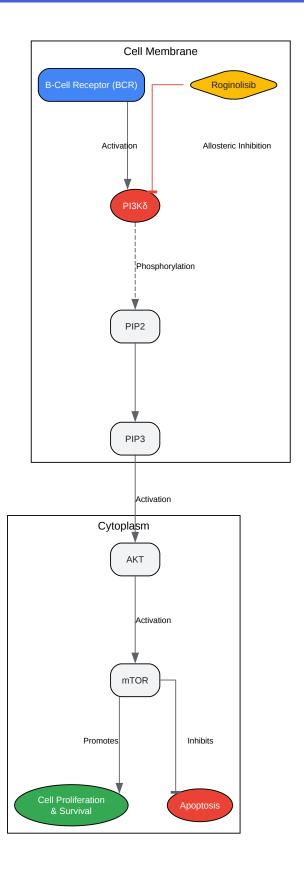
with the expression levels of PIK3CD, the gene encoding the PI3K δ catalytic subunit, indicating a direct on-target effect.[2]

 Modulation of the Tumor Microenvironment: Roginolisib has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[3] This leads to an enhanced anti-tumor immune response mediated by cytotoxic T lymphocytes and Natural Killer (NK) cells.[4]

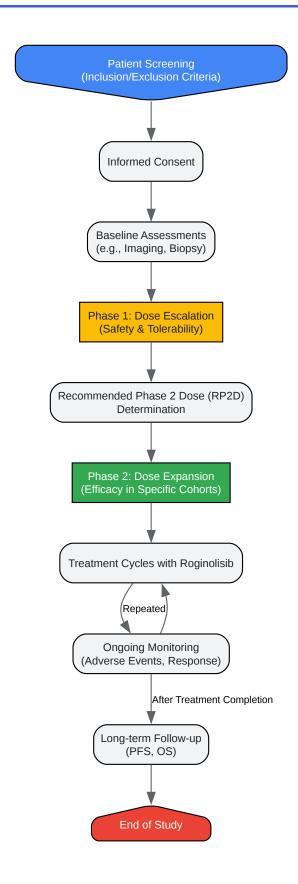
Signaling Pathway

The following diagram illustrates the central role of PI3K δ in the BCR signaling pathway and the mechanism of action of Roginolisib.









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References

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